molecular formula C15H21NO3S2 B2486397 8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351659-85-2

8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2486397
CAS No.: 1351659-85-2
M. Wt: 327.46
InChI Key: RVLXVYUHVADIDI-UHFFFAOYSA-N
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Description

8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the phenethylsulfonyl and oxa-thia-azaspiro moieties, contributes to its diverse chemical reactivity and biological activity.

Scientific Research Applications

Synthesis and Structural Diversity

New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized through robust and step-economic routes. These spirocycles are designed as multifunctional and structurally diverse modules for drug discovery, indicating a broader application in the synthesis of novel compounds with potential biological activities (Li, Rogers-Evans, & Carreira, 2013). Additionally, novel synthesis methods have been developed for 8-oxa-2-azaspiro[4.5]decane, promising for the production of important biologically active compounds, showcasing the compound's utility in creating biologically relevant structures (Ogurtsov & Rakitin, 2020).

Role in Drug Discovery and Biological Activities

The synthesis and study of 1-oxa-8-azaspiro[4.5]decane derivatives, such as YM796, have shown significant potential in drug discovery, particularly as muscarinic receptor agonists. These compounds have been evaluated for their ability to ameliorate cognitive impairment and exhibit M1 agonistic activity, suggesting their utility in developing treatments for conditions like Alzheimer's disease (Tsukamoto et al., 1995). Furthermore, the synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their anticancer activity against various human cancer cell lines highlight the potential of these compounds in cancer research (Flefel et al., 2017).

Synthetic Approaches and Chemical Properties

Synthetic approaches to spiroaminals, including the 1-oxa-6-azaspiro[4.5]decane ring system, have been summarized, showcasing the challenges and novel strategies in the synthesis of these compounds due to their unique skeletons and potential biological activities (Sinibaldi & Canet, 2008). The synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane further exemplifies the synthetic versatility and the potential for creating structurally diverse molecules for further biological evaluation (Mai et al., 2010).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction is carried out at temperatures ranging from 150-200°C for 0.5-2 hours, resulting in the formation of the desired spirocyclic compound . The crude product is then purified through recrystallization using ethanol, yielding white crystals with a high purity .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. The use of readily available raw materials and efficient reaction conditions is crucial. The method involving 1,1-pentamethylene oxalic acid and urea is particularly suitable for industrial applications due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions: 8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

  • Oxidation

Properties

IUPAC Name

8-(2-phenylethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S2/c17-21(18,13-6-14-4-2-1-3-5-14)16-9-7-15(8-10-16)19-11-12-20-15/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLXVYUHVADIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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